molecular formula C9H7BrN2 B2448580 2-(Bromomethyl)-1,8-naphthyridine CAS No. 1260778-06-0

2-(Bromomethyl)-1,8-naphthyridine

Cat. No.: B2448580
CAS No.: 1260778-06-0
M. Wt: 223.073
InChI Key: WZOXOZKCOOBYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1,8-naphthyridine is a heterocyclic organic compound that features a bromomethyl group attached to the 1,8-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . Another approach involves the use of sodium bromide and sodium bromate in the presence of sulfuric acid to achieve bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1,8-naphthyridine, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.

Scientific Research Applications

2-(Bromomethyl)-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,8-naphthyridine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile tool in modifying biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)naphthalene: Similar in structure but lacks the nitrogen atoms present in 1,8-naphthyridine.

    2-(Chloromethyl)-1,8-naphthyridine: Similar but with a chloromethyl group instead of a bromomethyl group.

    1,8-Naphthyridine: The parent compound without any substituents.

Uniqueness

2-(Bromomethyl)-1,8-naphthyridine is unique due to the presence of both the bromomethyl group and the 1,8-naphthyridine ring systemThe bromomethyl group provides a reactive site for further functionalization, while the naphthyridine ring offers aromatic stability and potential biological activity .

Properties

IUPAC Name

2-(bromomethyl)-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOXOZKCOOBYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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